An In-Depth Technical Guide to 2,4-Dimethyl-5-(methylsulfonyl)aniline: A Key Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to 2,4-Dimethyl-5-(methylsulfonyl)aniline: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethyl-5-(methylsulfonyl)aniline, identified by the CAS number 849035-63-8 , is a substituted aniline derivative that has emerged as a significant building block in the synthesis of complex pharmaceutical compounds.[1][2] Its unique structural arrangement, featuring a dimethylated aniline core functionalized with a methylsulfonyl group, offers medicinal chemists a versatile scaffold for the development of novel therapeutic agents. The presence of the electron-withdrawing sulfonyl group and the electron-donating methyl and amino groups on the aromatic ring creates a distinct electronic and steric profile, influencing its reactivity and the properties of the resulting drug molecules. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, its critical role in drug development, detailed analytical methodologies, and essential safety and handling information.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2,4-Dimethyl-5-(methylsulfonyl)aniline is fundamental for its effective application in synthetic chemistry and for predicting the behavior of its derivatives.
| Property | Value | Source |
| CAS Number | 849035-63-8 | [1][2] |
| Molecular Formula | C₉H₁₃NO₂S | [1][2] |
| Molecular Weight | 199.27 g/mol | [1][2] |
| IUPAC Name | 2,4-dimethyl-5-(methylsulfonyl)aniline | [1] |
| Appearance | Solid (form may vary) | General knowledge |
| Purity | Typically >98% | [2] |
| Flash Point | 404 °C at 760 mmHg | [3] |
| Storage | Sealed in dry, 2-8°C | General chemical safety |
Synthesis of 2,4-Dimethyl-5-(methylsulfonyl)aniline
While specific, peer-reviewed synthetic procedures for 2,4-Dimethyl-5-(methylsulfonyl)aniline are not abundantly available in public literature, a plausible and efficient synthetic route can be designed based on established organic chemistry principles for analogous structures. A common strategy involves the introduction of the sulfonyl group onto a pre-existing aniline or nitrobenzene precursor. The following multi-step synthesis is a representative example.
The synthesis logically begins with a commercially available starting material, 1,3-dimethyl-4-nitrobenzene. This choice is strategic as the nitro group can be readily reduced to the required aniline functionality in the final step, a transformation that is typically high-yielding and tolerant of various other functional groups. The initial step focuses on the introduction of the sulfonyl group. A chlorosulfonation reaction is a classic and effective method for this purpose. The subsequent reaction with a methylating agent, followed by oxidation, would install the methylsulfonyl group. Finally, the reduction of the nitro group provides the target aniline.
Caption: A plausible multi-step synthesis of 2,4-Dimethyl-5-(methylsulfonyl)aniline.
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of 2,4-Dimethyl-5-nitrobenzene-1-sulfonyl chloride
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In a fume hood, cool a flask containing chlorosulfonic acid (3.0 eq) to 0°C.
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Slowly add 1,3-dimethyl-4-nitrobenzene (1.0 eq) to the cooled acid with constant stirring, maintaining the temperature below 10°C.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
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Carefully pour the reaction mixture onto crushed ice.
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The solid precipitate, 2,4-dimethyl-5-nitrobenzene-1-sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of 1,5-Dimethyl-2-(methylsulfonyl)-4-nitrobenzene
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A more direct approach from the sulfonyl chloride can be a reduction followed by methylation and oxidation, or alternatively, a direct nucleophilic substitution with a methylthiolate source followed by oxidation. A common method is the reduction to a sulfinate salt.
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The crude sulfonyl chloride is dissolved in a suitable solvent (e.g., aqueous acetone) and treated with a reducing agent like sodium sulfite.
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The resulting sodium 2,4-dimethyl-5-nitrobenzenesulfinate is then reacted with a methylating agent such as methyl iodide in a polar aprotic solvent (e.g., DMF).
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The intermediate thioether is then oxidized using an oxidizing agent like hydrogen peroxide in acetic acid to yield 1,5-Dimethyl-2-(methylsulfonyl)-4-nitrobenzene.
Step 3: Synthesis of 2,4-Dimethyl-5-(methylsulfonyl)aniline
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To a stirred suspension of iron powder (5.0 eq) in a mixture of ethanol and water, add a catalytic amount of concentrated hydrochloric acid.
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Heat the mixture to reflux (approximately 70-80°C).
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Add a solution of 1,5-Dimethyl-2-(methylsulfonyl)-4-nitrobenzene (1.0 eq) in ethanol dropwise to the refluxing mixture.
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After the addition is complete, continue refluxing for 2-4 hours until TLC analysis indicates the complete consumption of the starting material.
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Cool the reaction mixture, make it basic with an aqueous solution of sodium carbonate, and filter through celite to remove the iron salts.
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Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2,4-Dimethyl-5-(methylsulfonyl)aniline.
Applications in Drug Development
Substituted anilines are a cornerstone in medicinal chemistry, serving as crucial intermediates for a wide range of therapeutic agents. 2,4-Dimethyl-5-(methylsulfonyl)aniline is particularly valuable in the synthesis of kinase inhibitors, a class of targeted cancer therapies.
The aniline nitrogen provides a key hydrogen bond donor for interaction with the hinge region of the kinase ATP-binding pocket. The dimethyl substitution pattern and the methylsulfonyl group can be tailored to enhance binding affinity, selectivity, and pharmacokinetic properties of the final drug molecule. For example, similar aniline derivatives are integral to the structure of several approved tyrosine kinase inhibitors.
Caption: A hypothetical signaling pathway targeted by a kinase inhibitor.
Analytical Methodologies
Robust analytical methods are essential for confirming the identity and purity of 2,4-Dimethyl-5-(methylsulfonyl)aniline and for monitoring its reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed.
Caption: General analytical workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a general method for the analysis of 2,4-Dimethyl-5-(methylsulfonyl)aniline. Method optimization may be required.
1. Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
2. Sample Preparation:
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Accurately weigh approximately 10 mg of the 2,4-Dimethyl-5-(methylsulfonyl)aniline sample.
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Dissolve the sample in 10 mL of a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
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Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.
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Filter the solution through a 0.45 µm syringe filter before injection.
3. Analysis:
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Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
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Inject the prepared sample and run the gradient program.
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Identify the peak corresponding to 2,4-Dimethyl-5-(methylsulfonyl)aniline by its retention time.
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Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling 2,4-Dimethyl-5-(methylsulfonyl)aniline.
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Hazard Statements: Based on data for structurally similar anilines and sulfones, this compound should be handled as potentially harmful. It may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.
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Precautionary Statements:
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Use only outdoors or in a well-ventilated area.
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Wash hands thoroughly after handling.
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Avoid breathing dust/fume/gas/mist/vapors/spray.
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Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
References
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Angene Chemical. 2,4-Dimethyl-5-(methylsulfonyl)aniline(CAS# 849035-63-8). Available at: [Link]
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ShiJiaZhuang Smo Chemical Technology Co.,LTD. 2,4-Dimethyl-5-(methylsulfonyl)aniline. Available at: [Link]
Sources
- 1. zimmerman.chemistry.illinois.edu [zimmerman.chemistry.illinois.edu]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents [patents.google.com]
